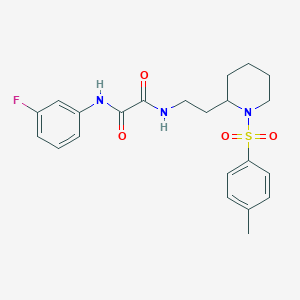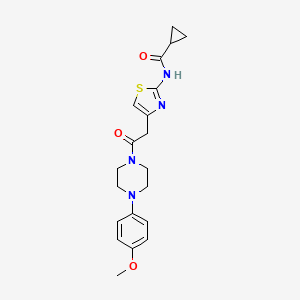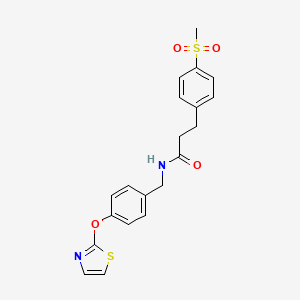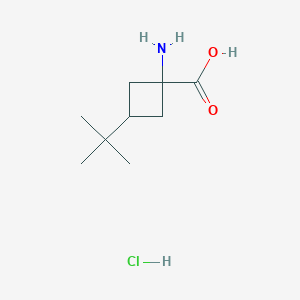![molecular formula C20H33N5O2 B2894427 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione CAS No. 851940-96-0](/img/structure/B2894427.png)
8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is a synthetic compound that belongs to the class of purinergic receptor antagonists. It is commonly referred to as the selective adenosine A2A receptor antagonist due to its ability to selectively block the adenosine A2A receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is based on its ability to selectively block the adenosine A2A receptor. Adenosine A2A receptor is a G protein-coupled receptor that is widely expressed in the brain and other tissues. It plays a key role in regulating various physiological processes, including neurotransmitter release, inflammation, and cell growth. The selective adenosine A2A receptor antagonist blocks the adenosine A2A receptor, which leads to the inhibition of these physiological processes.
Biochemical and Physiological Effects:
The selective adenosine A2A receptor antagonist has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is important for the treatment of Parkinson's disease. It has also been shown to reduce inflammation, which is important for the treatment of various inflammatory diseases. Additionally, it has been shown to inhibit the growth of cancer cells, which is important for the treatment of cancer.
実験室実験の利点と制限
The selective adenosine A2A receptor antagonist has several advantages and limitations for lab experiments. One of the advantages is that it is a selective antagonist, which means that it only blocks the adenosine A2A receptor and not other receptors. This makes it easier to study the specific effects of blocking the adenosine A2A receptor. One of the limitations is that it is a synthetic compound, which means that it may have limited applicability in clinical settings.
将来の方向性
There are several future directions for the study of 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione. One future direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Another future direction is to study its potential side effects and toxicity in animal models. Additionally, further research is needed to optimize the synthesis process and develop more efficient methods of producing the compound.
合成法
The synthesis of 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is a complex process that involves several steps. The synthesis starts with the reaction of 7-methylxanthine with pentylamine to produce 7-pentylxanthine. The 7-pentylxanthine is then reacted with 1,3-dimethyl-2-nitrobenzene to produce 1,3-dimethyl-7-pentylxanthine. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione.
科学的研究の応用
The selective adenosine A2A receptor antagonist has been extensively studied for its potential therapeutic applications in various diseases. Some of the diseases that have been studied include Parkinson's disease, Huntington's disease, and cancer. The compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. It has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells.
特性
IUPAC Name |
8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-5-7-9-13-25-16(14-24-12-10-8-11-15(24)6-2)21-18-17(25)19(26)23(4)20(27)22(18)3/h15H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVFXEPSEJYQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2894346.png)
![octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B2894347.png)
![4-Chloro-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2894348.png)
![Ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2894349.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2894355.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2894358.png)


![4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide](/img/structure/B2894366.png)
